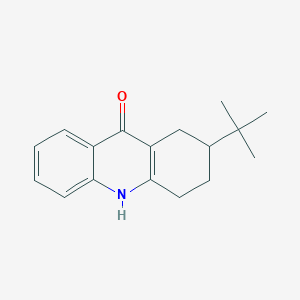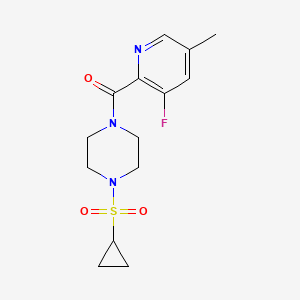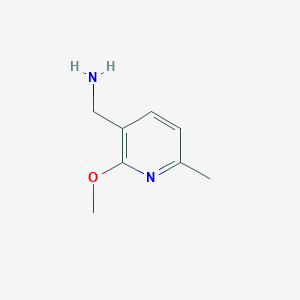
2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one, also known as THA, is a synthetic compound that has been extensively studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. THA is a member of the acridine family of compounds and has been found to exhibit a wide range of biological activities.
作用机制
2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one has been found to interact with a number of biological targets, including acetylcholinesterase, monoamine oxidase, and NMDA receptors. 2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one has been found to inhibit acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, 2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one can increase the levels of acetylcholine in the brain, which can improve cognitive function. 2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one has also been found to inhibit monoamine oxidase, which is an enzyme that breaks down neurotransmitters such as dopamine and serotonin. By inhibiting monoamine oxidase, 2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one can increase the levels of these neurotransmitters in the brain, which can improve mood and cognitive function. 2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one has also been found to modulate NMDA receptors, which are involved in learning and memory.
Biochemical and Physiological Effects:
2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one has been found to exhibit a wide range of biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, and antioxidant effects. 2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one has been found to protect neurons from oxidative stress and to reduce inflammation in the brain. 2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one has also been found to improve mitochondrial function, which can improve energy production in the brain.
实验室实验的优点和局限性
2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one has several advantages for lab experiments, including its high potency and selectivity for biological targets. 2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one is also relatively easy to synthesize and has a well-established structure-activity relationship. However, 2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one has several limitations for lab experiments, including its poor solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for research on 2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one, including the development of more potent and selective analogs, the investigation of its potential in treating other neurodegenerative diseases, and the exploration of its mechanism of action at the molecular level. Additionally, the use of 2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one in combination with other drugs or therapies may enhance its therapeutic potential.
合成方法
2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one can be synthesized through several methods, including the Pictet-Spengler reaction and the Bischler-Napieralski reaction. The Pictet-Spengler reaction involves the condensation of tryptamine with an aldehyde or ketone in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the cyclization of a β-phenethylamine with a carbonyl compound in the presence of an acid catalyst.
科学研究应用
2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one has been extensively studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one has been found to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease. 2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one has also been found to exhibit neuroprotective effects and to enhance cognitive function in animal models.
属性
IUPAC Name |
2-tert-butyl-2,3,4,10-tetrahydro-1H-acridin-9-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-17(2,3)11-8-9-15-13(10-11)16(19)12-6-4-5-7-14(12)18-15/h4-7,11H,8-10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCNUHPZARTKBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C(=O)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-1,3-benzodioxol-5-yl-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B3018995.png)

![4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl benzenesulfonate](/img/structure/B3019000.png)
![3-((5-(butylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3019001.png)

![2,6-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B3019003.png)
![Methyl 3-[5-(benzylcarbamoyl)furan-2-yl]thiophene-2-carboxylate](/img/structure/B3019005.png)
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3019006.png)
![3,3-Dimethyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]butan-1-one](/img/structure/B3019007.png)
![[(2,2-dimethyl-6-oxo-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-11-yl)oxy]acetic acid](/img/structure/B3019010.png)
![3-[(4-Chlorophenyl)methyl]-1-phenylthiourea](/img/structure/B3019011.png)


![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)quinoline-8-sulfonamide](/img/structure/B3019015.png)